molecular formula C15H12ClF3N2O2 B5766663 N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No.: B5766663
M. Wt: 344.71 g/mol
InChI Key: QRCUSDFZOURDME-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a trifluoroethoxy group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 5-chloropyridine-2-boronic acid with appropriate reagents to form the chloropyridine moiety . This intermediate is then coupled with 4-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c16-12-5-6-13(20-7-12)21-14(22)11-3-1-10(2-4-11)8-23-9-15(17,18)19/h1-7H,8-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUSDFZOURDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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